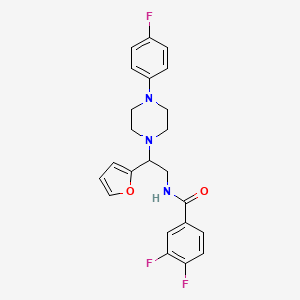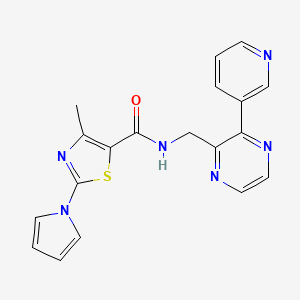
5-(3-Bromphenyl)pyrrolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is characterized by a pyrrolidine ring substituted with a bromophenyl group at the 5-position
Wissenschaftliche Forschungsanwendungen
5-(3-Bromophenyl)pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The specific interactions of 5-(3-Bromophenyl)pyrrolidine-2,4-dione with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Biochemische Analyse
Biochemical Properties
It is known that pyrrolidine-2,5-dione is a versatile scaffold, which suggests that 5-(3-Bromophenyl)pyrrolidine-2,4-dione could interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds with a pyrrolidine-2,5-dione moiety, like 5-(3-Bromophenyl)pyrrolidine-2,4-dione, have been found to exhibit a broad range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral effects .
Molecular Mechanism
It is known that pyrrolidine-2,5-dione derivatives can be involved in nucleophilic acyl substitution reactions , suggesting that 5-(3-Bromophenyl)pyrrolidine-2,4-dione might interact with biomolecules through similar mechanisms.
Metabolic Pathways
Given the versatility of the pyrrolidine-2,5-dione scaffold, it is possible that this compound could be involved in a variety of metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyrrolidine-2,4-dione to the bromobenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolidine-2,4-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylpyrrolidine-2,4-dione: Lacks the bromine substituent, resulting in different reactivity and biological activity.
5-(4-Bromophenyl)pyrrolidine-2,4-dione: Similar structure but with the bromine atom at the 4-position, leading to different steric and electronic effects.
5-(3-Chlorophenyl)pyrrolidine-2,4-dione: Chlorine substituent instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
5-(3-Bromophenyl)pyrrolidine-2,4-dione is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its chemical reactivity and potential biological activities. This specific substitution pattern can lead to distinct interactions with biological targets compared to its analogs .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOGWZWEWIUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
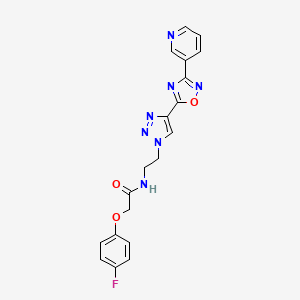
![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)
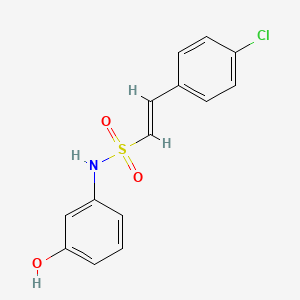

![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)
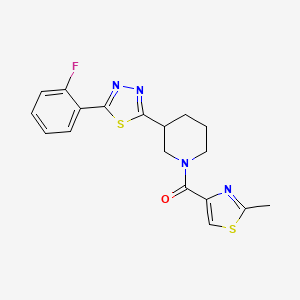

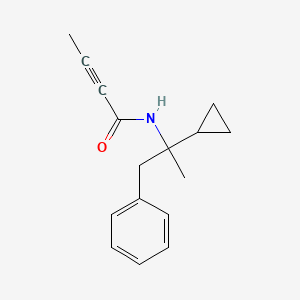
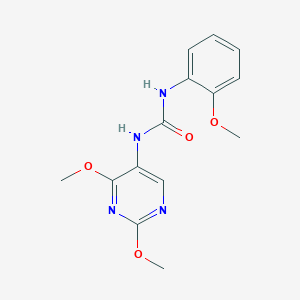
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)
